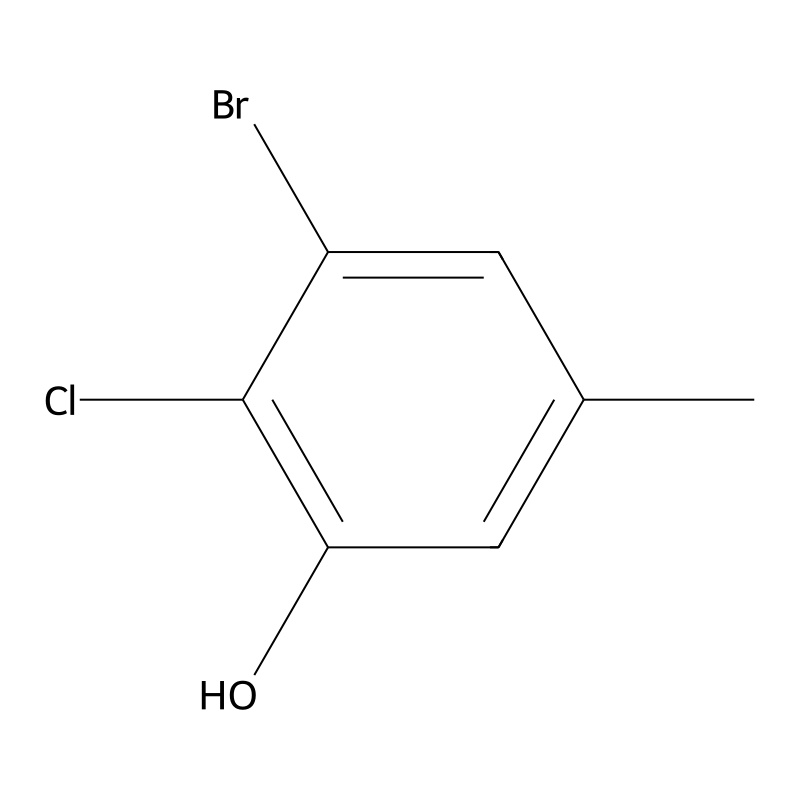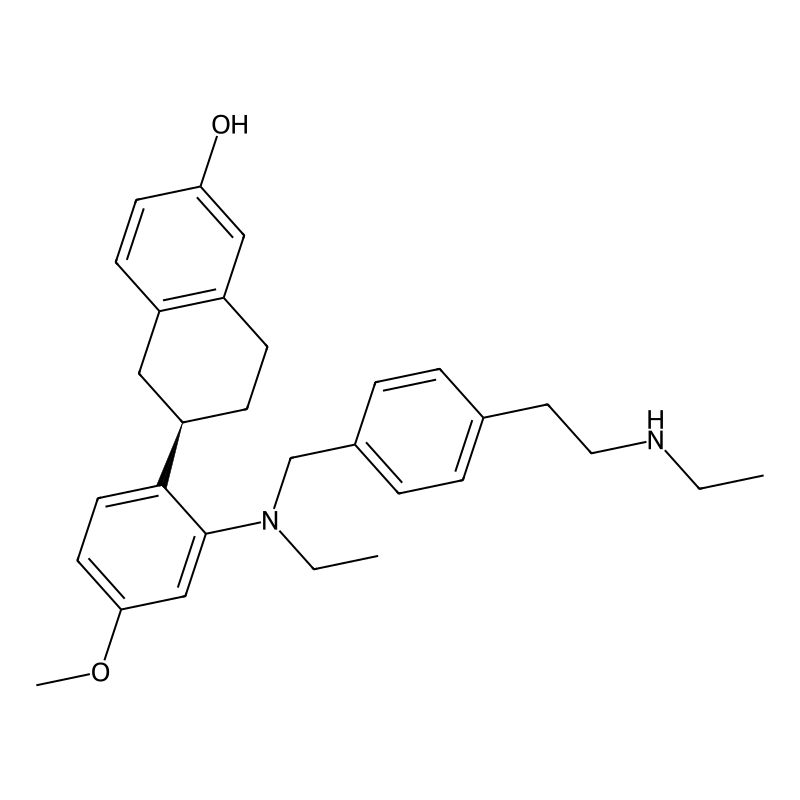3-Bromo-2-chloro-5-methylphenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Bromo-2-chloro-5-methylphenol is an organic compound with the molecular formula C₇H₆BrClO and a molecular weight of 221.48 g/mol. It is classified as a halogenated phenol, featuring both bromine and chlorine substituents on the aromatic ring. The compound is characterized by its structural formula, which can be represented as:
textCC1=CC(Br)=C(Cl)C(O)=C1
This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science.
There is no scientific research available on the mechanism of action of 3-bromo-2-chloro-5-methylphenol.
Due to the absence of specific research on 3-bromo-2-chloro-5-methylphenol, it is advisable to handle it with caution, assuming the properties of similar halogenated phenols. These can include:
- Skin and eye irritation.
- Respiratory tract irritation.
- Potential endocrine disruption due to the presence of halogens.
- Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles, making it useful in synthetic organic chemistry.
- Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
- Reduction: The halogen substituents can be reduced to form phenolic derivatives.
These reactions are significant for synthesizing more complex molecules in laboratory settings.
Several methods exist for synthesizing 3-Bromo-2-chloro-5-methylphenol:
- Halogenation of 5-Methylphenol: This involves the bromination and chlorination of 5-methylphenol under controlled conditions to selectively introduce halogen atoms at the desired positions.
- Electrophilic Aromatic Substitution: Utilizing electrophilic reagents to substitute hydrogen atoms on the aromatic ring with bromine and chlorine.
- Multi-step Synthesis: Starting from simpler compounds like phenol or methylphenol and introducing halogens through a series of reactions.
These methods allow for the efficient production of the compound for research and industrial applications.
3-Bromo-2-chloro-5-methylphenol has various applications:
- Pharmaceuticals: As a building block in the synthesis of bioactive compounds.
- Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
- Material Science: Utilized in creating polymeric materials with specific properties due to its halogenated structure.
The versatility of this compound makes it valuable across multiple sectors.
Interaction studies involving 3-Bromo-2-chloro-5-methylphenol focus primarily on its effects on enzyme activity and metabolic pathways. Research indicates that it may influence the activity of cytochrome P450 enzymes, which are critical for drug metabolism. Understanding these interactions is essential for assessing potential drug-drug interactions when used alongside other pharmaceuticals .
Several compounds share structural similarities with 3-Bromo-2-chloro-5-methylphenol. Here is a comparison highlighting their uniqueness:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 3-Bromo-4-chloro-5-methylphenol | 0.91 | Different halogen positioning affects reactivity |
| 3-Bromo-2-chloro-4-methylpyridine | 0.89 | Pyridine ring introduces different properties |
| 5-Bromo-6-chloronicotinonitrile | 0.89 | Contains a nitrile group enhancing biological activity |
| 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | 0.83 | Trifluoromethyl group increases lipophilicity |
| 2-Chloro-3,5-dibromo-4-methylpyridine | 0.78 | Additional bromine increases potential reactivity |
These comparisons illustrate how variations in halogen positioning and additional functional groups can significantly alter the chemical properties and potential applications of similar compounds.








